molecular formula C13H11NO2 B1297503 (4-Pyridin-2-YL-phenyl)-acetic acid CAS No. 51061-67-7

(4-Pyridin-2-YL-phenyl)-acetic acid

Cat. No. B1297503
Key on ui cas rn: 51061-67-7
M. Wt: 213.23 g/mol
InChI Key: KPAUORDXNFURBA-UHFFFAOYSA-N
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Patent
US07105553B2

Procedure details

700 mg (3.11 mol) of methyl [4-(2-pyridinyl)phenyl]acetate are initially charged in 5 ml of tetrahydrofuran and, at room temperature, admixed with 6.2 ml of a 1M potassium hydroxide solution in water. The mixture is then stirred at room temperature for 18 h, most of the solvent is removed under reduced pressure and the residue is taken up in 10 ml of water and adjusted to a pH of about 5 using 2N hydrochloric acid. The aqueous phase was extracted twice, in each case with 10 ml of dichloromethane, the combined organic phases were dried over magnesium sulphate and the solvent was removed under reduced pressure, giving the compound of Example VIII in the form of a solid.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([O:16]C)=[O:15])=[CH:9][CH:8]=1.[OH-].[K+]>O1CCCC1.O>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is then stirred at room temperature for 18 h, most of the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted twice, in each case with 10 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=C(C=C1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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